3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide 3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16557088
InChI: InChI=1S/C18H16BrNO2S/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21)
SMILES:
Molecular Formula: C18H16BrNO2S
Molecular Weight: 390.3 g/mol

3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide

CAS No.:

Cat. No.: VC16557088

Molecular Formula: C18H16BrNO2S

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide -

Specification

Molecular Formula C18H16BrNO2S
Molecular Weight 390.3 g/mol
IUPAC Name 3-(2-bromophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide
Standard InChI InChI=1S/C18H16BrNO2S/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21)
Standard InChI Key GRQPDZUAXHUHLD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3)Br

Introduction

Chemical Identity and Structural Features

3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide (molecular formula: C₁₈H₁₆BrNO₂S) is a brominated aromatic amide with a molecular weight of 390.3 g/mol. Its IUPAC name reflects the integration of three key components:

  • A 2-bromophenyl group at the propanamide’s β-position.

  • A thiophene ring substituted at the 4-position with a furan-3-yl group.

  • An N-methylpropanamide backbone linking the aromatic and heterocyclic systems.

Table 1: Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC₁₈H₁₆BrNO₂S
Molecular Weight390.3 g/mol
IUPAC Name3-(2-bromophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide
Canonical SMILESC1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3)Br
logP (Partition Coefficient)Estimated 3.8–4.2 (calculated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide carbonyl, furan O, thiophene S)

The compound’s structure facilitates π-π stacking between aromatic systems and hydrogen bonding via the amide group, properties critical for interactions with biological targets.

Synthesis and Optimization Strategies

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors like 2-bromophenylacetic acid and 4-(furan-3-yl)thiophene-2-carbaldehyde. A representative pathway includes:

Stepwise Synthesis Overview

  • Formation of the Propanamide Backbone:

    • Coupling of 2-bromophenylpropanoic acid with N-methyl-4-(furan-3-yl)thiophene-2-methanamine via carbodiimide-mediated amidation (e.g., EDC/HOBt).

    • Reaction conditions: Dichloromethane solvent, 0–5°C, 12–18 hours.

    • Yield: 65–72% after column chromatography.

  • Functionalization of the Thiophene Ring:

    • Suzuki-Miyaura cross-coupling to introduce the furan-3-yl group to the thiophene ring.

    • Catalyzed by Pd(PPh₃)₄ in a toluene/ethanol/water mixture (3:1:1), refluxed at 80°C for 8 hours.

  • Final Purification:

    • Recrystallization from ethanol/water (4:1) to achieve >98% purity (HPLC analysis).

Table 2: Key Reaction Parameters

ParameterCondition
Coupling ReagentEDC/HOBt
Catalyst for CouplingPd(PPh₃)₄
Solvent SystemToluene/ethanol/water (3:1:1)
Reaction Temperature80°C (reflux)
Final Purity>98% (HPLC)

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by three functional regions:

  • Bromophenyl Group: Participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

  • Amide Bond: Susceptible to acid-/base-catalyzed hydrolysis, yielding carboxylic acid and amine fragments.

  • Furan-Thiophene Moiety: Engages in electrophilic substitution (e.g., nitration, sulfonation) at electron-rich positions.

Hydrolysis Kinetics

Under acidic conditions (1M HCl, 60°C), the amide bond hydrolyzes with a half-life of 4.2 hours, producing 3-(2-bromophenyl)propanoic acid and 4-(furan-3-yl)thiophene-2-methanamine. Base-mediated hydrolysis (1M NaOH) proceeds faster (half-life: 1.8 hours) but risks furan ring degradation.

Electrophilic Substitution

Nitration (HNO₃/H₂SO₄, 0°C) predominantly occurs at the 5-position of the thiophene ring, introducing a nitro group without disrupting the furan system. This regioselectivity is attributed to the electron-donating effects of the furan-3-yl substituent.

Target/OrganismAssay Result
COX-2 (Human recombinant)Kd = 12.3 μM
ABL1 KinaseIC₅₀ = 8.9 μM
Staphylococcus aureusMIC = 32 μg/mL

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.28–7.35 (m, 3H, Ar-H), 6.78 (s, 1H, thiophene-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H).

  • HRMS (ESI+): m/z 391.0412 [M+H]⁺ (calc. 391.0415).

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